molecular formula C8H17O4PS2 B1207489 Acethion CAS No. 919-54-0

Acethion

Cat. No.: B1207489
CAS No.: 919-54-0
M. Wt: 272.3 g/mol
InChI Key: AISZOMRXKKCPIS-UHFFFAOYSA-N
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Preparation Methods

Acethion can be synthesized through the reaction of ethyl chloroacetate with diethylphosphorodithioate The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction

Chemical Reactions Analysis

Acethion undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acethion has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study organophosphate chemistry and reaction mechanisms. In biology and medicine, this compound is studied for its neurotoxic effects and potential therapeutic applications. In industry, it is used as an insecticide to control pest populations.

Mechanism of Action

Acethion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of neurons, which can cause neurotoxicity. The molecular targets of this compound include acetylcholinesterase and other enzymes involved in neurotransmitter regulation.

Comparison with Similar Compounds

Acethion is similar to other organophosphate insecticides such as malathion, parathion, and diazinon . this compound is unique due to its specific molecular structure and the presence of ethoxy groups, which influence its reactivity and toxicity. Compared to these similar compounds, this compound has distinct properties that make it suitable for specific applications in pest control and scientific research.

Properties

IUPAC Name

ethyl 2-diethoxyphosphinothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4PS2/c1-4-10-8(9)7-15-13(14,11-5-2)12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZOMRXKKCPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041572
Record name Acethion
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Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB]
Record name Acethion
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Boiling Point

137 °C at 1.5 mm Hg
Record name ACETHION
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Density

1.18 g/cu cm at 20 °C
Record name ACETHION
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000534 [mmHg]
Record name Acethion
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), & at skeletal muscle myoneural junctions & in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/, The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
Record name ACETHION
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Color/Form

Liquid

CAS No.

919-54-0
Record name Acethion
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Record name Acethion
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Record name Acethion
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Record name ACETHION
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Record name ACETHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Acethion exert its insecticidal effect?

A: this compound, like other organophosphate insecticides, functions as an anticholinesterase agent. [] While the provided research doesn't delve into the specific mechanism, it's widely understood that organophosphates inhibit the enzyme acetylcholinesterase, responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. This inhibition leads to a buildup of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in insect death.

Q2: Have any structural analogs of this compound been explored for improved insecticidal activity?

A: Yes, researchers have synthesized and evaluated a series of O,O-dialkyl S-carboalkoxyalkyl phosphorodithioates, structural analogs of this compound. [, ] These studies investigated the impact of modifying the alkyl groups on hydrolysis rates, anticholinesterase activity against house fly cholinesterase, and toxicity towards house flies and mice. Some analogs, like AP_4, displayed even greater selective toxicity compared to this compound, suggesting that structural modifications can significantly impact biological activity. []

Q3: What analytical techniques are used to study this compound metabolism?

A3: Although not explicitly described in the provided research, studying the metabolism of this compound likely involves various analytical techniques. These could include:

    Q4: Does resistance to this compound develop in insect populations, and if so, what is the mechanism?

    A: While the provided research focuses on the selective toxicity of this compound, it briefly mentions a study comparing Diazinon metabolism in normal and Diazinon-resistant house flies. [] This suggests that resistance to organophosphate insecticides, including this compound, can indeed develop in insect populations. Although the specific resistance mechanism for this compound isn't discussed, research on other organophosphates suggests potential mechanisms like:

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